sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate
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Overview
Description
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is an organosulfur compound with the molecular formula C7H14NaO5PS. This compound is notable for its unique structural features, which include a cyclopropane ring and a sulfonate group. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate typically involves the reaction of cyclopropane derivatives with sulfonating agents. One common method includes the reaction of cyclopropane with diethoxyphosphoryl chloride in the presence of a base, followed by sulfonation with sodium sulfinate .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the cyclopropane ring and the sulfonate group.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can yield sulfides.
Substitution: It participates in nucleophilic substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and substituted cyclopropane derivatives .
Scientific Research Applications
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organosulfur compounds.
Biology: It serves as a reagent in the study of enzyme mechanisms and protein modifications.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism by which sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical transformations, including ring-closing reactions and multicomponent reactions. The molecular targets include nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium triflinate
- Sodium 1-(trifluoromethyl)cyclopropanesulfinate
Comparison: Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is unique due to its cyclopropane ring and diethoxyphosphoryl group, which confer distinct reactivity and stability compared to other sodium sulfinates. This uniqueness makes it particularly valuable in specific synthetic applications where these structural features are advantageous .
Properties
IUPAC Name |
sodium;1-diethoxyphosphorylcyclopropane-1-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5PS.Na/c1-3-11-13(8,12-4-2)7(5-6-7)14(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWNLCWXVZEZTC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CC1)S(=O)[O-])OCC.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NaO5PS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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